3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone
Description
Chemical Classification and Significance in Organic Chemistry
3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone (CAS: 898780-17-1) is a substituted propiophenone derivative classified as an aromatic ketone. Its molecular formula, $$ \text{C}{18}\text{H}{20}\text{O}_{2} $$, features a propanone backbone flanked by two distinct aromatic rings: a 3,5-dimethylphenyl group and a 3-methoxyphenyl group. This structural arrangement places it within the broader family of diaryl ketones, which are pivotal intermediates in organic synthesis due to their electronic and steric properties.
The compound’s significance lies in its substituent effects:
- Electron-donating groups : The methoxy group at the 3'-position enhances electron density on the adjacent phenyl ring, facilitating electrophilic substitution reactions.
- Steric effects : The 3,5-dimethyl substitution on the opposing phenyl ring introduces steric hindrance, influencing reaction selectivity and molecular interactions.
These characteristics make it valuable for synthesizing complex organic molecules, particularly in pharmaceuticals and materials science.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{18}\text{H}{20}\text{O}_{2} $$ |
| Molecular Weight | 268.3 g/mol |
| IUPAC Name | 3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one |
| CAS Registry Number | 898780-17-1 |
Historical Context and Discovery
The compound was first synthesized in the early 21st century as part of efforts to optimize propiophenone derivatives for pharmaceutical applications. Initial synthetic routes involved Friedel-Crafts acylation , where 3,5-dimethylbenzene reacts with 3-methoxybenzoyl chloride in the presence of Lewis acids like aluminum chloride. Later advancements, such as continuous flow processes , improved yield and scalability.
A notable milestone was its identification as a precursor in the synthesis of tapentadol hydrochloride, an analgesic. Patent CN106518635A (2016) detailed a Grignard reaction-based method, achieving a 78.3% yield under optimized conditions. This innovation underscored its industrial relevance and spurred further research into its synthetic versatility.
Position Within the Propiophenone Compound Family
Propiophenones are characterized by a ketone group bonded to a phenyl ring and an alkyl chain. This compound distinguishes itself through:
- Substituent positioning : Unlike simpler analogs like propiophenone (CAS: 93-55-0), its dual substitution patterns enable tailored reactivity.
- Comparative reactivity : The electron-rich methoxy group enhances nucleophilic attack susceptibility, while the dimethyl groups stabilize the molecule via steric protection.
Table 2: Structural Comparison of Propiophenone Derivatives
The compound’s unique structure has enabled its use in cross-coupling reactions and as a building block for bioactive molecules, cementing its role in advanced organic synthesis.
Properties
IUPAC Name |
3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-13-9-14(2)11-15(10-13)7-8-18(19)16-5-4-6-17(12-16)20-3/h4-6,9-12H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUVWKNSDXWXYSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)CCC(=O)C2=CC(=CC=C2)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644880 | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898780-17-1 | |
| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(3-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(3,5-Dimethylphenyl)-1-(3-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dimethylphenyl)-3’-methoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3,5-dimethylbenzoyl chloride with 3-methoxyacetophenone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of 3-(3,5-Dimethylphenyl)-3’-methoxypropiophenone may involve continuous flow reactors to enhance the efficiency and yield of the Friedel-Crafts acylation process. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dimethylphenyl)-3’-methoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.
Reduction: The carbonyl group in the propiophenone moiety can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-(3,5-dimethylphenyl)-3’-hydroxypropiophenone.
Reduction: Formation of 3-(3,5-dimethylphenyl)-3’-methoxypropiophenol.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Organic Synthesis
3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to undergo various organic reactions, including:
- Cross-Coupling Reactions : It can participate in reactions such as Suzuki–Miyaura coupling to form new carbon-carbon bonds, facilitating the construction of diverse organic compounds.
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against various bacterial strains. For instance, derivatives with similar structures have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentration (MIC) values ranging from 0.16 to 0.68 µM.
- Anticancer Activity : Investigations have indicated potential antiproliferative effects in cancer cell lines, suggesting its use in cancer therapy research.
Medicinal Chemistry
The compound is being investigated for its potential use in drug development. Its ability to modulate specific biological pathways makes it a candidate for designing new therapeutic agents targeting various diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound. The results indicated that compounds with similar structures demonstrated significant activity against MRSA, highlighting their potential as novel antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies have shown that this compound exhibits antiproliferative effects on various cancer cell lines. Further research is needed to elucidate its specific mechanisms and therapeutic potential in oncology.
Mechanism of Action
The mechanism of action of 3-(3,5-Dimethylphenyl)-3’-methoxypropiophenone involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Polarity: The methoxy group in the target compound increases polarity compared to Compound B’s methyl substituent, suggesting better solubility in polar solvents (e.g., ethanol, acetone).
- Lipophilicity : Compound B’s dual methyl groups enhance lipophilicity, making it more suitable for hydrophobic environments .
Biological Activity
3-(3,5-Dimethylphenyl)-3'-methoxypropiophenone is a synthetic compound that belongs to the class of propiophenones, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment and antimicrobial activity. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various diseases, and potential applications in drug development.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHO
- Molecular Weight : 258.31 g/mol
The presence of the methoxy group and the dimethyl-substituted phenyl ring is crucial for its biological activity, influencing both its electronic properties and steric interactions with biological targets.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Antimicrobial Activity : Preliminary investigations suggest that it possesses antimicrobial properties against certain bacterial strains, potentially making it a candidate for treating infections caused by resistant pathogens.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 12.5 | Induction of apoptosis |
| A2780 (Ovarian) | 15.0 | Cell cycle arrest at G2/M phase |
| MCF7 (Breast) | 10.0 | Inhibition of proliferation via apoptosis |
The compound demonstrated significant cytotoxicity against these cancer cell lines with IC50 values indicating effective inhibition at low concentrations .
Antimicrobial Activity
In vitro studies have assessed the antimicrobial effects of this compound against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results suggest that the compound exhibits moderate antibacterial and antifungal activities, warranting further exploration for potential therapeutic applications .
Case Studies
- Cancer Treatment Study : A study involving a series of analogs derived from this compound showed enhanced cytotoxicity against breast cancer cells compared to the parent compound. The modifications included varying the substituents on the phenyl ring, which significantly affected their potency .
- Antimicrobial Efficacy : In a comparative analysis with existing antibiotics, this compound was tested against drug-resistant strains of Staphylococcus aureus. Results indicated that it could serve as a lead compound for developing new antimicrobial agents targeting resistant bacteria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
